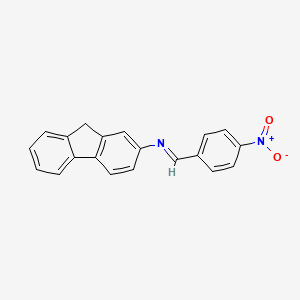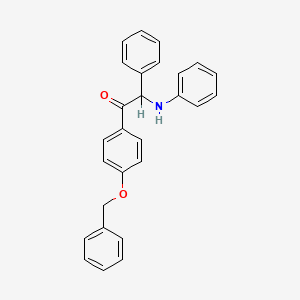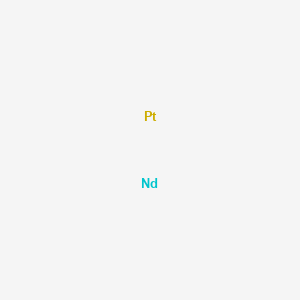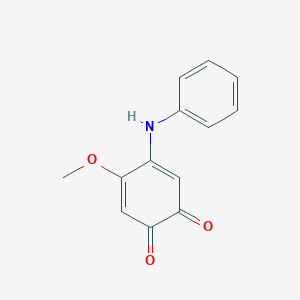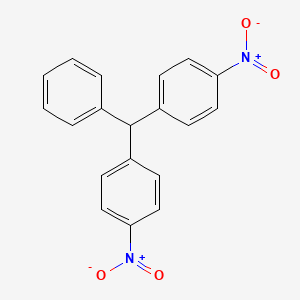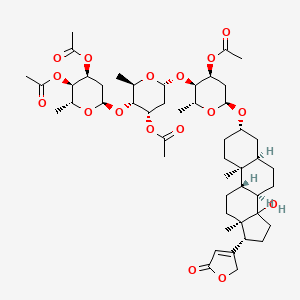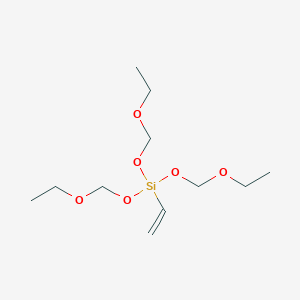![molecular formula C16H21N3O6 B14711606 N-[(Benzyloxy)carbonyl]glycyl-L-alanyl-L-alanine CAS No. 20807-21-0](/img/structure/B14711606.png)
N-[(Benzyloxy)carbonyl]glycyl-L-alanyl-L-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(Benzyloxy)carbonyl]glycyl-L-alanyl-L-alanine is a synthetic tripeptide compound. It is composed of glycine, L-alanine, and L-alanine residues, with a benzyloxycarbonyl group protecting the amino terminus. This compound is often used in peptide synthesis and research due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[(Benzyloxy)carbonyl]glycyl-L-alanyl-L-alanine typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the glycine amino group using a benzyloxycarbonyl (Cbz) group. The protected glycine is then coupled with L-alanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The resulting dipeptide is further coupled with another L-alanine residue under similar conditions to form the tripeptide.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve automated peptide synthesizers that use solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by sequentially adding protected amino acids to a growing peptide chain anchored to a solid resin.
Types of Reactions:
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of peptide bonds and the release of individual amino acids.
Deprotection: The benzyloxycarbonyl group can be removed using hydrogenation with palladium on carbon (Pd/C) or treatment with strong acids like trifluoroacetic acid (TFA).
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Deprotection: Hydrogenation with Pd/C or treatment with TFA.
Major Products Formed:
Hydrolysis: Glycine, L-alanine, and L-alanine.
Deprotection: Free amino groups on the peptide chain.
科学的研究の応用
N-[(Benzyloxy)carbonyl]glycyl-L-alanyl-L-alanine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a model compound for studying peptide synthesis and reactions. In biology, it is used to investigate protein-protein interactions and enzyme-substrate specificity. In medicine, it has potential applications in drug delivery systems and as a building block for therapeutic peptides. Additionally, it is used in the development of peptide-based materials and biomaterials for various industrial applications.
作用機序
The mechanism of action of N-[(Benzyloxy)carbonyl]glycyl-L-alanyl-L-alanine involves its interaction with enzymes and receptors in biological systems. The compound can act as a substrate for proteolytic enzymes, leading to its cleavage into individual amino acids. These amino acids can then participate in various metabolic pathways and cellular processes. The benzyloxycarbonyl group provides stability to the peptide, preventing premature degradation and allowing for controlled release of the active peptide.
類似化合物との比較
N-[(Benzyloxy)carbonyl]glycyl-L-alanyl-L-alanine is unique due to its specific sequence of amino acids and the presence of the benzyloxycarbonyl protecting group. Similar compounds include other protected peptides such as N-[(Benzyloxy)carbonyl]glycyl-L-alanyl-L-valine and N-[(Benzyloxy)carbonyl]glycyl-L-alanyl-L-leucine. These compounds share similar protective groups but differ in their amino acid sequences, leading to variations in their chemical properties and biological activities.
特性
CAS番号 |
20807-21-0 |
|---|---|
分子式 |
C16H21N3O6 |
分子量 |
351.35 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C16H21N3O6/c1-10(14(21)19-11(2)15(22)23)18-13(20)8-17-16(24)25-9-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,17,24)(H,18,20)(H,19,21)(H,22,23)/t10-,11-/m0/s1 |
InChIキー |
NBTXEKZBUPKFTC-QWRGUYRKSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 |
正規SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


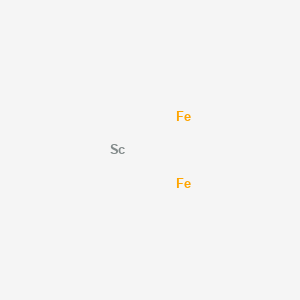

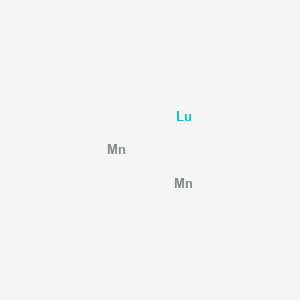
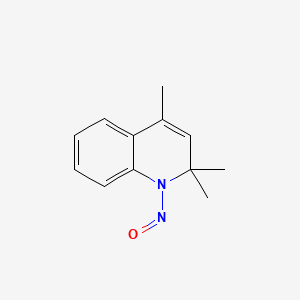

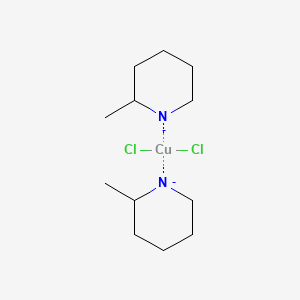
![Benzene, 1-methyl-4-[(4-nitrophenyl)sulfinyl]-](/img/structure/B14711572.png)
